molecular formula C10H10O3 B14756733 3-Acetyl-5-methylbenzoic acid

3-Acetyl-5-methylbenzoic acid

Cat. No.: B14756733
M. Wt: 178.18 g/mol
InChI Key: KCVQFZNMWTYVDK-UHFFFAOYSA-N
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Description

Significance of Substituted Benzoic Acids as Core Scaffolds in Organic Chemistry

Substituted benzoic acids are a cornerstone of modern organic chemistry, serving as versatile building blocks and foundational scaffolds for a vast array of more complex molecules. The aromatic ring and the carboxylic acid group provide a stable yet reactive framework that can be readily modified. The acidity of the carboxyl group and its ability to be converted into other functional groups like esters, amides, and acyl halides make it a key handle in synthesis. nih.govacs.org

Furthermore, the spatial arrangement of substituents can lead to specific three-dimensional structures. The "ortho-effect," for example, describes how a substituent adjacent to the carboxylic acid group can increase the acid's strength regardless of its electronic nature, a phenomenon attributed to a combination of steric and electronic factors. nih.gov This ability to control both electronic properties and spatial conformation makes substituted benzoic acids indispensable in fields ranging from medicinal chemistry to materials science.

Research Context of 3-Acetyl-5-methylbenzoic Acid: Aromatic Carboxylic Acids with Acetyl and Methyl Functionalities

This compound belongs to the family of aromatic carboxylic acids distinguished by the presence of both an acetyl group and a methyl group on the benzene (B151609) ring. avantorsciences.com The acetyl group, with its carbonyl moiety, is an electron-withdrawing group, while the methyl group is weakly electron-donating. Their placement at the 3 and 5 positions (meta to the carboxyl group) influences the molecule's reactivity and properties.

The acetyl group is a common component in many organic compounds, including well-known pharmaceuticals like acetaminophen (B1664979) and acetylsalicylic acid (aspirin). chemicalbook.com Its presence in a molecule can enhance electrophilicity and open pathways for further chemical transformations, such as reduction of the ketone to an alcohol or its participation in cyclization reactions. The methyl group, while less reactive, influences the molecule's solubility and steric profile.

Research on isomers and analogues of this compound provides insight into its potential chemical behavior. For example, studies on 3-acetylbenzoic acid have explored its crystal structure, revealing how the molecules arrange themselves through hydrogen bonding. researchgate.net Research into other related compounds, such as 4-acetyl-2-methylbenzoic acid, highlights their use as intermediates in the synthesis of complex commercial products like insecticides. The synthesis of various disubstituted benzoic acids often involves multi-step processes, including oxidation of methyl groups on a precursor molecule or functional group interconversion on the aromatic ring. wikipedia.org Compounds like 3-Acetyl-2-hydroxy-5-methyl-benzoic acid and 3-Acetyl-5-(methylamino)benzoic acid demonstrate that the this compound scaffold is a platform for creating a variety of derivatives with potentially interesting properties for pharmaceutical or material science applications. nih.govlookchem.com

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₀H₁₀O₃178.1851393540-28-7
3-Acetylbenzoic acidC₉H₈O₃164.16586-42-5
3-Methylbenzoic acid (m-Toluic acid)C₈H₈O₂136.1599-04-7
4-Acetyl-2-methylbenzoic acidC₁₀H₁₀O₃178.1855860-35-0
3-Acetyl-2-hydroxy-5-methyl-benzoic acidC₁₀H₁₀O₄194.1871760-83-4

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

3-acetyl-5-methylbenzoic acid

InChI

InChI=1S/C10H10O3/c1-6-3-8(7(2)11)5-9(4-6)10(12)13/h3-5H,1-2H3,(H,12,13)

InChI Key

KCVQFZNMWTYVDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)O)C(=O)C

Origin of Product

United States

Synthetic Methodologies for 3 Acetyl 5 Methylbenzoic Acid and Its Precursors/analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials.

The formation of carbon-carbon bonds on an aromatic ring is a cornerstone of organic synthesis. youtube.com In the context of 3-Acetyl-5-methylbenzoic acid, this could involve the introduction of either the methyl or the acetyl group onto a pre-existing benzoic acid derivative, or the construction of the benzene (B151609) ring itself from acyclic precursors.

A common strategy involves Friedel-Crafts type reactions. masterorganicchemistry.com For instance, one could envision the alkylation of a benzoic acid derivative with a methyl halide or the acylation of a toluene (B28343) derivative. However, the directing effects of the existing substituents must be carefully considered. A carboxyl group is deactivating and meta-directing, while a methyl group is activating and ortho, para-directing. These opposing influences necessitate a strategic sequence of reactions.

Another approach involves the use of organometallic reagents, such as Grignard or organocuprate reagents, to introduce alkyl or acyl groups. youtube.com These reactions offer a high degree of control and are often used in complex syntheses.

Reaction Type Description Key Reagents Reference
Friedel-Crafts AlkylationIntroduction of an alkyl group onto an aromatic ring.Alkyl halide, Lewis acid (e.g., AlCl₃) masterorganicchemistry.com
Friedel-Crafts AcylationIntroduction of an acyl group onto an aromatic ring.Acyl halide or anhydride (B1165640), Lewis acid (e.g., AlCl₃) libretexts.orgnumberanalytics.com
Organometallic CouplingFormation of a C-C bond using an organometallic reagent.Grignard reagents, organocuprates youtube.com

The carboxylic acid group can be introduced at various stages of the synthesis through the interconversion of other functional groups. solubilityofthings.com A common precursor is a methyl group, which can be oxidized to a carboxylic acid. organic-chemistry.org This is a particularly attractive route if the starting material is a substituted toluene.

Alternatively, a nitrile group can be hydrolyzed to a carboxylic acid. This method is often employed when the nitrile is readily accessible, for instance, through a Sandmeyer reaction from an amino group or by nucleophilic substitution of a halide.

The direct carboxylation of an aromatic ring using carbon dioxide is also a possibility, often mediated by strong bases or organometallic reagents, although this can be challenging to achieve with high regioselectivity.

Precursor Functional Group Reaction Typical Reagents Reference
Methyl GroupOxidationKMnO₄, CrO₃, O₂/Catalyst organic-chemistry.orgncert.nic.in
Nitrile GroupHydrolysisH₃O⁺, OH⁻ google.com
Aryl HalideGrignard Reaction followed by CarboxylationMg, CO₂ youtube.com

The acetyl group is most commonly introduced via a Friedel-Crafts acylation reaction using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride. libretexts.orgnumberanalytics.com This reaction is a classic example of electrophilic aromatic substitution. masterorganicchemistry.com The choice of solvent and reaction temperature can significantly influence the outcome. chemcess.com

An alternative to direct acylation is the manipulation of other functional groups. For example, an ethyl group could be oxidized to an acetyl group, although this is less common. More elaborately, a vinyl group could be subjected to ozonolysis or other oxidative cleavage methods.

Direct Synthesis Approaches

Direct synthesis approaches focus on building the target molecule from readily available starting materials in a limited number of steps.

A key strategy for synthesizing benzoic acid derivatives is the oxidation of a methyl group on an aromatic ring. organic-chemistry.org For the synthesis of this compound, a plausible precursor would be 3-acetyl-5-methyltoluene. The challenge lies in selectively oxidizing one of the two methyl groups. However, if the starting material is 3,5-dimethylacetophenone, the oxidation of one of the methyl groups to a carboxylic acid would be a direct route.

Various oxidizing agents can be employed, including strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid (CrO₃). ncert.nic.in Milder, more selective methods using catalytic systems with molecular oxygen are also being developed to be more environmentally friendly. rsc.orgrsc.org For instance, cobalt or manganese salts can catalyze the aerobic oxidation of methylarenes. organic-chemistry.org

Oxidizing Agent/System Conditions Selectivity Reference
Potassium Permanganate (KMnO₄)Basic, then acidic workupStrong, can be non-selective ncert.nic.in
Chromic Acid (CrO₃)AcidicStrong, can be non-selective ncert.nic.in
O₂ with Co/Mn catalystsHigh temperature and pressureCan be tuned for higher selectivity organic-chemistry.org
O₂ with MgBr₂·Et₂O, visible lightMild, photochemicalHigh yield for some substrates rsc.org

The Friedel-Crafts acylation is the most direct method for introducing an acetyl group onto an aromatic ring. libretexts.orgnumberanalytics.com Starting with 3-methylbenzoic acid, a Friedel-Crafts acylation would be expected to introduce the acetyl group at the position meta to the carboxyl group and ortho to the methyl group, which is the desired position 5. The carboxyl group is a meta-director, and the methyl group is an ortho, para-director. In this case, their directing effects are cooperative.

The reaction is typically carried out using acetyl chloride or acetic anhydride with a Lewis acid catalyst such as aluminum chloride (AlCl₃). numberanalytics.comlibretexts.org The use of solid acid catalysts like zeolites is also gaining traction due to their reusability and potential for high regioselectivity. cardiff.ac.ukgoogle.com

Multistep Synthesis Routes for Related Acetyl/Methyl Benzoic Acids

The synthesis of benzoic acids bearing both acetyl and methyl groups, such as isomers of this compound, often requires multi-step sequences to correctly install the substituents on the aromatic ring. These routes typically start from simpler, commercially available precursors and build complexity through a series of well-established organic reactions.

A common strategy involves the functionalization of a pre-existing substituted benzene ring. For instance, the synthesis of 2-methyl-4-acetylbenzoic acid, an isomer of the target compound, can be achieved through different pathways. One method starts with 3,4-dimethylacetophenone, which is selectively oxidized to introduce the carboxylic acid group. google.com Another route begins with 2-fluorotoluene, which undergoes acylation to introduce the acetyl group, followed by a sequence of cyanation and hydrolysis to form the carboxylic acid moiety. google.com Similarly, 3-bromo-5-methylbenzoic acid can be prepared by the strong oxidation of one methyl group of 1-bromo-3,5-dimethylbenzene (B43891) using potassium permanganate (KMnO₄). chemicalbook.com These examples underscore the modularity of synthetic design, where the order of reactions is critical for achieving the desired substitution pattern.

A representative multi-step synthesis is the preparation of methyl m-nitrobenzoate, which, while not an acetyl/methyl benzoic acid, illustrates a typical sequence of functional group transformations on a benzene ring: oxidation of a side chain to a carboxylic acid, electrophilic aromatic substitution (nitration), and finally, modification of the carboxyl group (esterification). truman.edu

Cyanation and Hydrolysis Sequences

The conversion of an aryl halide or a related derivative into a carboxylic acid via a nitrile intermediate is a robust and widely used two-step process in the synthesis of benzoic acid derivatives. This sequence involves a nucleophilic substitution to introduce a cyano (-CN) group, followed by hydrolysis of the nitrile to a carboxylic acid (-COOH).

A pertinent example is found in the synthesis of 2-methyl-4-acetylbenzoic acid. google.com The process starts with 4-fluoro-3-methylacetophenone. The fluorine atom is displaced by a cyanide nucleophile in a cyanation reaction to yield 3-methyl-4-cyanoacetophenone. This nitrile intermediate is then subjected to acidic hydrolysis, which converts the cyano group into a carboxylic acid, yielding the final product. google.com The hydrolysis of benzonitriles to benzoic acids can be performed under either acidic or alkaline conditions. quora.comgoogle.com

This method is advantageous as it allows for the formation of a carbon-carbon bond and the subsequent creation of the carboxylic acid function under relatively controlled conditions. Biocatalytic approaches using nitrilase enzymes also offer a green alternative for the hydrolysis step, proceeding under mild, aqueous conditions. google.com

Esterification and De-esterification as Interconversion Strategies

Esterification, the reaction of a carboxylic acid with an alcohol to form an ester, and its reverse reaction, de-esterification (ester hydrolysis), are fundamental strategies for protecting the carboxylic acid group or for interconverting between the acid and its ester derivatives. iajpr.comwikipedia.org This is particularly useful in multi-step syntheses where the reactivity of the carboxylic acid might interfere with subsequent reaction steps.

In the synthesis of methyl 2-methyl-4-acetylbenzoate, the final step is the esterification of the intermediate 2-methyl-4-acetylbenzoic acid with methanol (B129727), typically catalyzed by a strong acid like sulfuric acid (H₂SO₄). google.comrjpbcs.com The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed, in accordance with Le Châtelier's Principle. tcu.edu

De-esterification, or hydrolysis, is used to regenerate the carboxylic acid from its ester. This is commonly achieved by heating the ester with an aqueous acid or base. For example, the hydrolysis of 3-acetylbenzonitrile (B155718) to 3-acetylbenzoic acid involves an initial hydrolysis of the nitrile to a carboxylate salt with sodium hydroxide, followed by acidification to yield the final acid. chemicalbook.com These interconversions are crucial for managing functional group compatibility throughout a synthetic sequence.

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in the synthesis of benzoic acid derivatives, offering pathways with higher efficiency, selectivity, and often milder reaction conditions compared to stoichiometric reactions. Catalysts are employed in various key transformations, including oxidation, esterification, and cyanation.

Oxidation Reactions: The industrial synthesis of benzoic acid often relies on the liquid-phase air oxidation of toluene, a process catalyzed by cobalt or manganese salts, such as cobalt acetate (B1210297) or cobalt octoate. alfa-chemistry.comresearchgate.net For the synthesis of more complex derivatives like 2-methyl-4-acetylbenzoic acid from 3,4-dimethylacetophenone, a catalyst system involving a photosensitizer (like methylene (B1212753) blue or rose bengal) and a co-catalyst (like phosphotungstic acid or sodium tungstate) can be used to facilitate oxidation with hydrogen peroxide. google.com Phase transfer catalysts are also effective in accelerating oxidation reactions, for example, in the oxidation of toluene with potassium permanganate. alfa-chemistry.com

Esterification Reactions: While strong mineral acids like H₂SO₄ are traditional catalysts for esterification, modern approaches utilize a range of other catalysts. tcu.edu A comparative study on the esterification of benzoic acid with various alcohols highlighted the high catalytic activity of deep eutectic solvents (DES), which outperformed both ionic liquids and traditional solid acid catalysts like Amberlyst 15. dergipark.org.tr These newer catalysts are often more environmentally friendly and easier to separate from the reaction mixture. dergipark.org.tr

C-C and C-N Bond Forming Reactions: Palladium catalysts are extensively used in cross-coupling reactions to form new carbon-carbon bonds. For instance, the synthesis of 4-acetyl-2-methylbenzoic acid has been achieved via a palladium-catalyzed reaction between 4-bromo-2-methylbenzoic acid and n-butyl vinyl ether. chemicalbook.com For cyanation reactions, indium(III) and copper-based catalysts have been developed to facilitate the conversion of benzylic alcohols or N-tosylhydrazones into the corresponding nitriles. organic-chemistry.org

The table below summarizes various catalytic systems used in the synthesis of benzoic acid and its derivatives.

Reaction TypeCatalyst SystemSubstrate ExampleProduct ExampleReference(s)
OxidationCobalt Acetate / AirTolueneBenzoic Acid alfa-chemistry.com
OxidationMnO₂ / NHPITolueneBenzoic Acid researchgate.net
OxidationRose Bengal / Na₂WO₄ / H₂O₂3,4-Dimethylacetophenone2-Methyl-4-acetylbenzoic acid google.com
EsterificationDeep Eutectic SolventBenzoic Acid / EthanolEthyl Benzoate dergipark.org.tr
HydrogenationPalladium on Carbon (Pd/C)3-Benzyloxy-2-methylbenzoic acid3-Hydroxy-2-methylbenzoic acid google.com
CyanationIndium(III) Bromide (InBr₃)Benzylic AlcoholsBenzylic Nitriles organic-chemistry.org

This table provides a selection of catalytic approaches discussed in the literature.

Green Chemistry Principles in the Synthesis of Benzoic Acid Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes for benzoic acid and its derivatives, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rsc.orgescholarship.org

Key strategies include the use of renewable feedstocks, such as lignin (B12514952) or biomass-derived materials like quinic acid, as starting points for benzoic acid synthesis. rsc.orgescholarship.org Another major focus is the replacement of hazardous reagents and solvents. For example, traditional oxidation methods often use stoichiometric amounts of heavy metal oxidants like potassium permanganate or potassium dichromate, which generate significant inorganic waste. google.com Green alternatives employ cleaner oxidants like hydrogen peroxide (H₂O₂) or even air, often in conjunction with a recyclable catalyst. google.com

Solvent-Free and Aqueous Medium Reactions

A cornerstone of green synthesis is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and environmentally persistent. Water is an ideal green solvent due to its non-toxicity, availability, and safety.

Recent research has demonstrated the feasibility of conducting reactions for benzoic acid derivatives in aqueous media. An environmentally benign, metal-free synthesis of 3-difluoroalkyl phthalides was developed from 2-formylbenzoic acid derivatives using water as the sole reaction medium. acs.org Water's unique properties, such as its ability to engage in hydrogen bonding and facilitate phase separation, can be harnessed to promote reactions under mild conditions. acs.org Similarly, the decarboxylation of benzoic acid to benzene has been efficiently carried out in subcritical water with a copper(I) oxide catalyst. rsc.org Some synthetic preparations of benzoic acid derivatives have been designed to use an aqueous reaction medium, eliminating the need for subsequent extraction with organic solvents. brazilianjournals.com.br

Solvent-free reactions represent another important green chemistry approach. These reactions, often conducted by grinding solid reactants together or by heating a neat mixture, can lead to higher efficiency, shorter reaction times, and simpler work-up procedures. cmu.edu Aldol condensations and Michael additions are examples of reactions that can proceed efficiently in the absence of a solvent. cmu.edu An environmentally friendly process for preparing benzoic acid derivatives involves the solvent-free oxidation of benzaldehydes or benzyl (B1604629) alcohols using H₂O₂. google.com

Atom Economy and Waste Minimization in Synthetic Design

Atom economy, a concept introduced by Barry Trost, is a fundamental metric of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. acs.orgwikipedia.org The goal is to design synthetic pathways that maximize the incorporation of all reactant materials into the final product, thus minimizing the generation of byproducts and waste. acs.orgjocpr.com

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 wikipedia.org

This metric provides a different perspective from the traditional calculation of percent yield. A reaction can have a 100% yield but a very low atom economy if it generates a significant amount of byproducts. rsc.org For example, substitution and elimination reactions are inherently less atom-economical than addition or rearrangement reactions, which have a theoretical atom economy of 100%. wikipedia.org

In the context of synthesizing benzoic acid derivatives, choosing a synthetic route with a high atom economy is crucial for waste minimization.

Addition Reactions: These are ideal from an atom economy perspective. For example, a Diels-Alder reaction to construct the benzene ring would be highly atom-economical.

Oxidation Reactions: The choice of oxidant greatly affects atom economy. Oxidation of an alkylbenzene with KMnO₄ generates MnO₂ as a waste byproduct. savemyexams.com In contrast, using molecular oxygen (from air) as the oxidant, where water is the only byproduct, is a far more atom-economical approach. alfa-chemistry.com

By prioritizing atom economy in synthetic design, chemists can create more sustainable processes that reduce waste at its source, a core tenet of green chemistry. numberanalytics.com

Biocatalysis and Enantioselective Synthesis Considerations

The application of biocatalysis in organic synthesis offers significant advantages, including high selectivity (chemo-, regio-, and enantio-), mild reaction conditions, and a reduced environmental footprint compared to traditional chemical methods. For precursors and analogues of this compound, particularly those involving chiral centers, biocatalysis provides powerful tools for achieving high enantiopurity. The primary focus in this context is the enantioselective reduction of the ketone functionality in acetophenone (B1666503) derivatives, which are direct precursors and structural analogues.

Detailed Research Findings

Research into the biocatalytic reduction of prochiral ketones, such as substituted acetophenones, is extensive. This transformation yields optically active secondary alcohols, which are valuable chiral building blocks in the fine chemical and pharmaceutical industries. researchgate.net The enzymes primarily responsible for this conversion are ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), which are often utilized as isolated enzymes or within whole-cell systems. illinois.edu

Acetophenone and its derivatives are frequently used as model substrates to evaluate the efficacy and selectivity of these biocatalysts. researchgate.net Studies have demonstrated that various microorganisms and their isolated enzymes can effectively catalyze the asymmetric reduction of the carbonyl group. For instance, immobilized cells of Rhodotorula glutinis have been successfully used for the asymmetric reduction of acetophenone and its analogues, consistently producing the (S)-enantiomer with greater than 99% enantiomeric excess (ee). nih.gov The immobilization of these cells allows for repeated use in batch processes, enhancing the economic viability of the method. nih.gov

Alcohol dehydrogenases from sources like Lactobacillus brevis (ADH-LB) and Thermoanaerobacter sp. (ADH-T) have also been evaluated for their ability to reduce a range of acetophenone derivatives. researchgate.net The electronic and steric properties of substituents on the aromatic ring significantly influence the activity and enantioselectivity of the enzymatic reduction. rsc.org For example, a recombinant ketoreductase from Pichia glucozyma (KRED1-Pglu) has been studied for the enantioselective reduction of various mono-substituted acetophenones, highlighting the relationship between the substrate's electronic properties and the reaction's outcome. rsc.org

The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), represents a convenient and cost-effective option for the reduction of ketones to optically active secondary alcohols. usm.my While often highly effective, the optimization of reaction parameters like temperature can be crucial for reducing reaction times and achieving complete conversion. usm.my

The following table summarizes findings from various studies on the biocatalytic reduction of acetophenone and its analogues, demonstrating the high degree of enantioselectivity achievable with these methods.

Table 1: Biocatalytic Reduction of Acetophenone Analogues

SubstrateBiocatalyst (Source)ProductEnantiomeric Excess (ee)Yield / ConversionReference
AcetophenoneImmobilized Rhodotorula glutinis EBK-2 cells(S)-1-Phenylethanol>99%77% Yield nih.gov
Ethyl acetoacetateBaker's yeastOptically active secondary alcohol98%100% Conversion usm.my
4-AcetylpyridineBaker's yeastChiral secondary alcohol67%Not specified usm.my
Pyruvic acidBaker's yeastChiral secondary alcohol80%Not specified usm.my
Various mono-substituted acetophenonesRecombinant ketoreductase (KRED1-Pglu) from Pichia glucozymaCorresponding chiral alcoholsHigh enantioselectivity reportedNot specified rsc.org

These biocatalytic approaches, particularly the asymmetric reduction of ketones, are highly relevant for synthesizing chiral analogues of this compound. By employing specific enzymes or whole-cell systems, it is possible to produce chiral secondary alcohols from corresponding acetophenone precursors with excellent enantiomeric purity.

Chemical Transformations and Reaction Mechanisms of 3 Acetyl 5 Methylbenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, readily undergoing reactions such as esterification and amidation.

Esterification: In the presence of an alcohol and an acid catalyst, 3-acetyl-5-methylbenzoic acid can be converted to its corresponding ester. This reaction, known as Fischer esterification, is an equilibrium process. organic-chemistry.orgnih.gov To drive the reaction towards the product, the alcohol is often used in excess, or water is removed as it is formed. nih.gov For instance, the esterification of the closely related 3-methylbenzoic acid with methanol (B129727), catalyzed by N-bromosuccinimide (NBS), proceeds at 70°C to yield methyl 3-methylbenzoate (B1238549) in high yield. mdpi.com A similar approach can be applied to this compound to produce its methyl ester, methyl 3-acetyl-5-methylbenzoate. The use of solid acid catalysts, such as a Zr/Ti solid acid, has also been shown to be effective for the esterification of substituted benzoic acids with methanol under reflux conditions. acs.org

Esterification of Benzoic Acid Derivatives
Carboxylic AcidAlcoholCatalyst/ConditionsProductYieldReference
3-Methylbenzoic AcidMethanolNBS, 70°C, 20hMethyl 3-methylbenzoate90% mdpi.com
p-Methylbenzoic AcidMethanolZr/Ti solid acid, 120°C, 24hMethyl p-methylbenzoateNot specified acs.org
Benzoic AcidEthanolH₂SO₄ (conc.)Ethyl benzoateNot specified acs.org

Amide Formation: The carboxylic acid can also be converted to an amide by reaction with an amine. Direct condensation of carboxylic acids and amines can be achieved using various coupling agents and catalysts. organic-chemistry.orgwikipedia.org For example, titanium tetrachloride (TiCl₄) in pyridine (B92270) at 85°C has been used to synthesize amides from a wide range of carboxylic acids and amines in moderate to excellent yields. wikipedia.org Other methods involve the use of boronic acid catalysts or reagents like n-propanephosphonic acid anhydride (B1165640) (T3P). nih.gov These methods offer pathways to synthesize a variety of N-substituted amides of this compound.

Transformations of the Acetyl Ketone Group

The acetyl group, a methyl ketone, is susceptible to both reduction and oxidation reactions, providing access to further functionalized derivatives.

Reduction: The carbonyl group of the acetyl moiety can be reduced to a secondary alcohol. A common and mild reagent for this transformation is sodium borohydride (B1222165) (NaBH₄), which selectively reduces aldehydes and ketones without affecting less reactive groups like carboxylic acids and esters. masterorganicchemistry.comrsc.orgyoutube.com The reduction of acetophenone (B1666503), a structurally similar compound, with NaBH₄ yields 1-phenylethanol. masterorganicchemistry.commdpi.com Therefore, treatment of this compound with NaBH₄ would be expected to yield 3-(1-hydroxyethyl)-5-methylbenzoic acid. Catalytic hydrogenation is another effective method for the reduction of the acetyl group. tcichemicals.com For instance, the electrochemical hydrogenation of acetophenone at platinum single-crystal electrodes also produces 1-phenylethanol. acs.org

Oxidation: The acetyl group can be oxidized through several methods. The haloform reaction is a characteristic reaction of methyl ketones. wikipedia.orgbyjus.commasterorganicchemistry.comnih.gov Treatment of this compound with a halogen (e.g., Br₂) in the presence of a base (e.g., NaOH) would lead to the formation of 3-methyl-5-carboxyphenacyl bromide, which upon further reaction would yield 3-methyl-1,5-benzenedicarboxylic acid and a haloform (e.g., bromoform). byjus.comaskfilo.com Another important oxidation is the Baeyer-Villiger oxidation, where a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), converts a ketone into an ester. organic-chemistry.orgwikipedia.orgpurechemistry.orgorganicchemistrytutor.com In the case of this compound, this reaction would likely result in the formation of 3-carboxy-5-methylphenyl acetate (B1210297). The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of this reaction, with aryl groups generally migrating in preference to a methyl group. organic-chemistry.org

Transformations of the Acetyl Group in Acetophenone Derivatives
Starting MaterialReagents/ConditionsTransformationProductReference
AcetophenoneNaBH₄, CH₃OHReduction1-Phenylethanol masterorganicchemistry.commdpi.com
AcetophenoneElectrochemical Hydrogenation (Pt electrode)Reduction1-Phenylethanol acs.org
Methyl KetoneBr₂, NaOHHaloform ReactionCarboxylic Acid + Bromoform byjus.comaskfilo.com
KetonemCPBA (peroxyacid)Baeyer-Villiger OxidationEster organic-chemistry.orgwikipedia.org

Electrophilic Aromatic Substitution Patterns on the Benzene (B151609) Ring

The benzene ring of this compound is substituted with three groups: a methyl group, an acetyl group, and a carboxylic acid group. The acetyl and carboxylic acid groups are both deactivating and meta-directing for electrophilic aromatic substitution due to their electron-withdrawing nature. libretexts.orgquora.comorganicchemistrytutor.comyoutube.comunizin.org The methyl group is an activating and ortho-, para-directing group. The positions for incoming electrophiles are therefore determined by the combined directing effects of these substituents.

Considering the positions on the aromatic ring relative to the existing substituents, the potential sites for electrophilic attack are C2, C4, and C6. The acetyl group at C3 directs incoming electrophiles to the C5 position (which is already substituted) and to a lesser extent to the C1 position (also substituted). The carboxylic acid at C5 directs to the C1 and C3 positions (both substituted). The methyl group at C5 directs to the C2, C4, and C6 positions. Therefore, electrophilic substitution is most likely to occur at the positions activated by the methyl group and not strongly deactivated by the other two groups. The most probable positions for substitution are C2 and C6, and to a lesser extent C4, which is sterically hindered by the adjacent methyl and acetyl groups.

Nitration: Nitration of benzoic acid with a mixture of concentrated nitric acid and sulfuric acid typically yields m-nitrobenzoic acid. quora.comtruman.edu In the case of this compound, nitration is expected to introduce a nitro group at one of the available activated positions, likely C2 or C6, to form 3-acetyl-5-methyl-2-nitrobenzoic acid or 3-acetyl-5-methyl-6-nitrobenzoic acid. The nitration of the related methyl 3-methylbenzoate using acetyl nitrate (B79036) has been shown to produce 5-methyl-2-nitrobenzoic acid, indicating a preference for substitution ortho to the methyl group. google.com

Halogenation: Halogenation, such as bromination, would also be directed by the existing substituents. The bromination of p-nitrotoluene, a related compound, readily occurs to yield 2-bromo-4-nitrotoluene. byjus.com For this compound, bromination would likely introduce a bromine atom at the C2 or C6 position.

Enzymatic Transformations and Mechanistic Insights into Chemical Changes

Enzymes offer a powerful and selective means to carry out chemical transformations under mild conditions. For this compound, enzymatic reactions could target the ketone, the carboxylic acid, or esters derived from it.

Enzymatic Reduction of the Ketone: The biocatalytic reduction of acetophenones to chiral alcohols is a well-established process. ftb.com.hr Various microorganisms, particularly yeasts like Saccharomyces cerevisiae, and isolated enzymes such as dehydrogenases, can catalyze the asymmetric reduction of the carbonyl group. mdpi.comacs.orggoogle.comftb.com.hr These reactions typically follow Prelog's rule, leading to the (S)-alcohol, although some enzymes exhibit anti-Prelog selectivity to produce the (R)-enantiomer. mdpi.comftb.com.hr The reduction is often dependent on cofactors like NADPH or NADH. google.com For this compound, enzymatic reduction would be expected to produce enantiomerically enriched 3-(1-hydroxyethyl)-5-methylbenzoic acid. The electronic nature of substituents on the aromatic ring can influence the reaction rate, with electron-withdrawing groups generally enhancing the velocity of reduction. ftb.com.hr

Enzymatic Hydrolysis of Esters: If this compound is first converted to its ester, for example, the methyl ester, this ester can be a substrate for enzymatic hydrolysis. Lipases are commonly used enzymes for the hydrolysis of esters. monash.eduresearchgate.net This reaction can be highly enantioselective, allowing for the kinetic resolution of racemic esters to produce an enantioenriched acid and the unreacted ester. The enzymatic hydrolysis of esters of related compounds, such as 5-methyl-3-nitromethyl-hexanoic acid ester, has been studied for the stereoselective production of the corresponding carboxylic acid. google.com

Enzymatic Transformations of Related Compounds
SubstrateEnzyme/MicroorganismTransformationProductReference
AcetophenoneLactobacillus kefir (dehydrogenase)ReductionR-(+)-Phenylethanol google.com
AcetophenoneBacillus cereus TQ-2Reduction(R)-1-Phenylethanol mdpi.com
α-Hydroxy- and α-acetoxyphenylethanonesGeotrichum sp.Reduction/Hydrolysis1,2-Diols and Monoacetates nih.gov
Fatty acid methyl estersLipasesHydrolysisFatty acids monash.edu

Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and predict a wide range of molecular attributes.

Density Functional Theory (DFT) has become a primary tool for computational chemistry, balancing accuracy with computational cost. It is widely used to predict the most stable three-dimensional arrangement of atoms (geometry optimization) and the frequencies of molecular vibrations.

For a molecule like 3-Acetyl-5-methylbenzoic acid, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can determine its ground-state geometry. vjst.vnresearchgate.net These calculations typically show that the benzoic acid moiety forms a nearly planar structure. nih.gov The carboxylic acid and acetyl groups, however, may be twisted out of the plane of the benzene (B151609) ring due to steric interactions with the adjacent methyl group and with each other. researchgate.net In many benzoic acid derivatives, the molecules form centrosymmetric dimers in the solid state, linked by strong hydrogen bonds between their carboxylic acid groups. vjst.vnresearchgate.net

Vibrational analysis calculates the frequencies corresponding to the fundamental modes of vibration. These calculated frequencies, when scaled to correct for anharmonicity and basis set limitations, generally show good agreement with experimental data from FT-IR and FT-Raman spectroscopy. indexcopernicus.comscirp.org The analysis helps in the definitive assignment of spectral bands to specific molecular motions, such as C-H stretching, C=O stretching of the acetyl and carboxyl groups, and various ring vibrations. scirp.orgresearchgate.net

Table 1: Representative Theoretical Vibrational Frequencies for Benzoic Acid Derivatives This table is illustrative, based on typical DFT calculations for substituted benzoic acids.

AssignmentFunctional GroupCalculated Wavenumber (cm⁻¹)
O-H StretchCarboxylic Acid~3500-3700
C-H StretchAromatic~3000-3100
C-H StretchMethyl Group~2900-3000
C=O StretchCarboxylic Acid~1700-1750
C=O StretchAcetyl Group~1680-1710
C-C StretchAromatic Ring~1400-1600
C-O StretchCarboxylic Acid~1200-1300
O-H In-Plane BendCarboxylic Acid~1100-1200
C-H Out-of-Plane BendAromatic~750-900

Data compiled from principles described in referenced studies. indexcopernicus.comresearchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. epstem.netactascientific.com The MEP surface is colored according to the electrostatic potential: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would show the most negative potential (red) concentrated around the oxygen atoms of the carbonyl groups in both the carboxylic acid and acetyl functionalities, highlighting these as the primary sites for electrophilic interactions. actascientific.comresearchgate.net The most positive potential (blue) would be located on the acidic hydrogen of the carboxyl group, indicating its role as a hydrogen bond donor. The aromatic ring would exhibit a more neutral potential, influenced by the electron-withdrawing acetyl and carboxyl groups and the electron-donating methyl group. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor binding. epstem.net

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. epstem.net The energy difference between the HOMO and LUMO, known as the band gap, is a critical indicator of molecular stability and reactivity. actascientific.com A large band gap implies high stability and low reactivity, whereas a small band gap suggests the molecule is more prone to chemical reactions. actascientific.com

These orbital energies are used to calculate various quantum chemical descriptors that quantify reactivity. jocpr.com For instance, ionization potential (related to HOMO energy) and electron affinity (related to LUMO energy) can be determined. Other parameters like electronegativity, chemical hardness, and the electrophilicity index provide a comprehensive picture of the molecule's electronic character and potential for charge transfer in reactions. actascientific.comjocpr.com

Table 2: Conceptual DFT Reactivity Descriptors This table illustrates typical quantum chemical parameters derived from HOMO-LUMO energies.

ParameterFormulaSignificanceTypical Value (eV)
HOMO Energy (EHOMO)-Electron-donating ability-6.0 to -7.5
LUMO Energy (ELUMO)-Electron-accepting ability-1.5 to -2.5
Energy Gap (ΔE)ELUMO - EHOMOChemical reactivity, stability4.0 to 5.5
Ionization Potential (I)-EHOMOEnergy to remove an electron6.0 to 7.5
Electron Affinity (A)-ELUMOEnergy released upon gaining an electron1.5 to 2.5
Electronegativity (χ)-(EHOMO + ELUMO)/2Power to attract electrons4.0 to 4.5
Chemical Hardness (η)(ELUMO - EHOMO)/2Resistance to change in electron distribution2.0 to 2.75
Electrophilicity Index (ω)χ²/2ηPropensity to accept electrons~3.0 to ~4.0

Values are representative for similar aromatic carboxylic acids and are derived from principles in referenced studies. actascientific.com

Molecular Modeling and Docking Studies for Mechanistic Insights

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) might interact with a biological macromolecule, such as a protein or enzyme. These methods provide valuable mechanistic insights into a compound's potential biological activity. nih.gov

Molecular docking simulates the binding of a ligand to the active site of a target protein, predicting the preferred binding orientation and affinity. nih.gov The process involves preparing the 3D structures of both the ligand (this compound) and the protein, then using a scoring function to evaluate the fitness of different binding poses. nih.gov

Benzoic acid derivatives have been studied as inhibitors for various enzymes. nih.govmdpi.com For this compound, a docking study would likely show that the carboxylate group is crucial for binding, often forming strong hydrogen bonds or salt bridges with positively charged (e.g., Arginine, Lysine) or polar (e.g., Serine, Gln) amino acid residues in the active site. mdpi.com The acetyl group could also act as a hydrogen bond acceptor. nih.gov The benzene ring can participate in hydrophobic and π-stacking interactions with aromatic residues like Tyrosine, Phenylalanine, or Tryptophan. nih.govresearchgate.net The methyl group can fit into small hydrophobic pockets, potentially enhancing binding affinity. nih.gov The results are typically reported as a binding energy (ΔG in kcal/mol), where a more negative value indicates a more favorable interaction. dergipark.org.tr

Table 3: Potential Ligand-Protein Interactions for this compound This table outlines the types of interactions predicted by molecular docking studies based on the molecule's functional groups.

Functional Group of LigandType of InteractionPotential Interacting Amino Acid Residues
Carboxylic Acid (-COOH)Hydrogen Bond, Salt BridgeArginine (Arg), Lysine (B10760008) (Lys), Histidine (His), Serine (Ser)
Acetyl Group (-COCH₃)Hydrogen Bond, HydrophobicAsparagine (Asn), Glutamine (Gln), Alanine (Ala)
Benzene Ringπ-π Stacking, HydrophobicPhenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)
Methyl Group (-CH₃)Hydrophobic, van der WaalsLeucine (Leu), Valine (Val), Isoleucine (Ile)

Interactions based on principles from studies on similar compounds. mdpi.comnih.gov

A molecule's biological activity is often dependent on its three-dimensional shape or conformation. Conformational analysis involves systematically exploring the different spatial arrangements of a molecule that result from rotation around its single bonds. uky.edu For this compound, key rotational degrees of freedom include the torsion angles of the C-C bond connecting the acetyl group to the ring and the C-C bond connecting the carboxyl group to the ring.

By calculating the energy of the molecule at each rotational step, an energy landscape or potential energy surface can be generated. scirp.org This map reveals the low-energy, stable conformations (local and global minima) and the energy barriers required to transition between them. Such studies can show, for example, the energetic preference for the carboxyl and acetyl groups to be either coplanar with or twisted relative to the benzene ring. researchgate.net This analysis is critical because the lowest-energy conformation in solution may not be the same as the "bioactive" conformation adopted when bound to a protein target. nih.gov

Theoretical Studies on Reaction Mechanisms and Pathways

While specific computational and theoretical investigations exclusively targeting this compound are not extensively documented in publicly available literature, a robust understanding of its reactive behavior can be extrapolated from studies on analogous structures, such as benzoic acid, acetophenone (B1666503), and other substituted benzene derivatives. Computational chemistry provides powerful tools for elucidating reaction mechanisms, predicting the stability of intermediates, and determining the energetic favorability of different reaction pathways. rsc.orgresearchgate.net

Theoretical studies on related molecules generally employ quantum mechanical calculations, such as Density Functional Theory (DFT), to model reaction profiles. researchgate.netnih.gov These studies can determine the geometries of reactants, transition states, and products, as well as their corresponding energy levels. This information is crucial for understanding reaction kinetics and regioselectivity. For instance, in electrophilic aromatic substitution (EAS), calculations can predict which position on the aromatic ring is most susceptible to attack by an electrophile. irjet.netnih.gov

The reaction mechanisms of this compound can be considered through the lens of its primary functional groups: the carboxylic acid group, the acetyl (ketone) group, and the substituted aromatic ring.

Electrophilic Aromatic Substitution (EAS): The benzene ring of this compound is subject to electrophilic attack. The directing effects of the existing substituents determine the position of further substitution. The carboxylic acid and acetyl groups are both electron-withdrawing and act as meta-directors, deactivating the ring towards electrophilic attack. aakash.ac.in Conversely, the methyl group is an electron-donating group and an ortho, para-director, activating the ring. The combined influence of these groups makes the prediction of the exact site of substitution complex without specific computational data. However, theoretical models generally predict that the positions least deactivated by the electron-withdrawing groups and activated by the methyl group would be the most favorable for electrophilic attack.

Nucleophilic Acyl Substitution: The carboxylic acid moiety can undergo nucleophilic acyl substitution. libretexts.org Reactions such as esterification or conversion to an acyl chloride proceed through a characteristic addition-elimination mechanism. libretexts.orgpearson.com In this process, a nucleophile adds to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, a leaving group (e.g., -OH in the case of the acid) is eliminated, regenerating the carbonyl double bond. libretexts.org

Illustrative Theoretical Study on a Related Compound: To illustrate the type of insights gained from computational studies, we can examine the theoretical investigation of the reaction of benzoic acid with hydroxyl (•OH) radicals in the atmosphere, as studied by DFT. nih.gov This study serves as an excellent proxy for understanding how theoretical chemistry can map out reaction pathways and energy barriers for aromatic carboxylic acids. The investigation revealed two primary reaction mechanisms: hydrogen atom abstraction from the carboxylic acid group and •OH addition to the aromatic ring.

The calculated potential energy barriers provide a quantitative measure of the likelihood of each reaction pathway. A lower energy barrier corresponds to a faster reaction rate.

Table 1: Calculated Potential Energy Barriers for the Reaction of Benzoic Acid with •OH Radicals nih.gov
Reaction TypePosition of AttackPotential Energy Barrier (kcal/mol)Reaction Energy (kcal/mol)
H-AbstractionCarboxyl H5.43-23.70
OH AdditionC2 (ortho)2.10-12.87
C3 (meta)4.01-9.15
C4 (para)1.97-13.88
C5/C6 (meta/ortho)Data reflects distinct pathways for each position.

The data indicates that for benzoic acid, •OH addition at the para and ortho positions, and H-abstraction from the carboxylic acid group are the most energetically favorable pathways. nih.gov Similar computational approaches applied to this compound would be necessary to elucidate the specific influences of the acetyl and methyl groups on these reaction pathways. Such studies would provide precise data on transition state energies and geometries, offering a detailed map of the compound's reactivity.

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of 3-Acetyl-5-methylbenzoic acid in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the chemical environment, connectivity, and dynamics of the molecule can be established.

Predicted ¹H and ¹³C NMR spectral data provide a foundational framework for the structural assignment of this compound. The ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons, the methyl group protons, and the acetyl group protons. The aromatic region is expected to show three distinct signals for the protons on the benzene (B151609) ring. The protons at the C2 and C6 positions would appear as singlets or very finely split doublets, while the proton at the C4 position would also be a singlet. The methyl and acetyl protons are expected to appear as sharp singlets in the aliphatic region of the spectrum.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule, including the carboxyl carbon, the acetyl carbonyl carbon, the quaternary aromatic carbons, the protonated aromatic carbons, and the methyl carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Ar-H (Position 2) 8.3 - 8.5 Singlet (s)
Ar-H (Position 4) 8.1 - 8.3 Singlet (s)
Ar-H (Position 6) 8.0 - 8.2 Singlet (s)
-COCH₃ 2.6 - 2.8 Singlet (s)
Ar-CH₃ 2.4 - 2.6 Singlet (s)
-COOH 12.0 - 13.0 Singlet (s), broad

Note: Data is based on computational predictions and may vary from experimental values.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
-COOH 168 - 172
-COCH₃ 197 - 200
C3 (Ar-C-Acetyl) 137 - 139
C5 (Ar-C-Methyl) 139 - 141
C1 (Ar-C-COOH) 131 - 133
C2/C6 (Ar-CH) 130 - 134
C4 (Ar-CH) 128 - 130
-COCH₃ 26 - 28
Ar-CH₃ 20 - 22

Note: Data is based on computational predictions and may vary from experimental values.

While 1D NMR provides fundamental information, 2D NMR techniques are invaluable for unambiguously assigning signals and confirming the structural connectivity of more complex molecules like this compound.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between scalar-coupled protons. Although the aromatic protons in this compound are predicted to be singlets due to their meta-positioning, any long-range coupling could potentially be observed, confirming their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals directly to their attached carbon atoms. It would definitively link the proton signals for the aromatic C-H groups and the methyl group to their corresponding carbon signals in the ¹³C spectrum.

Correlations from the acetyl protons (-COCH₃) to the acetyl carbonyl carbon and the C3 aromatic carbon.

Correlations from the methyl protons (Ar-CH₃) to the C5 aromatic carbon, as well as the adjacent C4 and C6 carbons.

Correlations from the aromatic protons to various carbons in the ring, confirming the substitution pattern.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Theoretical Validation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to probe the characteristic vibrational modes of the functional groups within this compound. These methods are excellent for confirming the presence of key structural features and can be powerfully augmented by theoretical calculations.

Computational methods, such as Density Functional Theory (DFT), are commonly employed to calculate the theoretical vibrational frequencies of a molecule. These calculated spectra provide a basis for assigning the experimentally observed bands in the IR and Raman spectra.

The key vibrational modes for this compound include:

O-H Stretch: A broad and strong absorption in the IR spectrum, typically in the 2500-3300 cm⁻¹ range, characteristic of the hydrogen-bonded carboxylic acid dimer.

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and acetyl groups appear just below 3000 cm⁻¹.

C=O Stretches: Two distinct carbonyl stretching vibrations are expected. The carboxylic acid C=O stretch typically appears as a very strong band around 1700-1720 cm⁻¹ (for a dimer). The acetyl C=O stretch is expected at a slightly lower frequency, around 1680-1700 cm⁻¹. The exact positions can be influenced by conjugation and hydrogen bonding.

C=C Stretches: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-H Bends: In-plane and out-of-plane bending vibrations for the aromatic and aliphatic C-H groups appear in the fingerprint region (below 1400 cm⁻¹).

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity
O-H Stretch Carboxylic Acid 2500 - 3300 Strong, Broad Weak
C-H Stretch Aromatic 3000 - 3100 Medium Strong
C-H Stretch Aliphatic 2850 - 3000 Medium Medium
C=O Stretch Carboxylic Acid 1700 - 1720 Very Strong Medium
C=O Stretch Acetyl Ketone 1680 - 1700 Strong Medium
C=C Stretch Aromatic Ring 1450 - 1600 Medium-Strong Strong

Note: Data is based on computational predictions and general spectroscopic principles.

Role As a Building Block in Complex Molecule Synthesis

Precursor in Heterocyclic Compound Synthesis

The presence of the acetyl and carboxylic acid functionalities in 3-Acetyl-5-methylbenzoic acid makes it a suitable precursor for the synthesis of various heterocyclic compounds. The ketone group can readily react with hydrazines or hydroxylamine (B1172632) to form pyrazoles and isoxazoles, respectively. These reactions are foundational in the generation of five-membered heterocyclic rings.

For instance, the synthesis of 3-Acetyl-5-methylisoxazole can be achieved through the reaction of this compound derivatives with hydroxylamine. researchgate.net This transformation is a key step in creating isoxazole (B147169) scaffolds, which are prevalent in many biologically active molecules. The reaction typically proceeds through the formation of a β-diketone intermediate, which then undergoes cyclization. researchgate.net Lewis acids can be employed to promote the activation of the carbonyl group, thereby facilitating the cyclization process. researchgate.net

The general strategy often involves solid-phase synthesis, where an acetyl-bearing moiety is loaded onto a solid support. This is followed by a sequence of reactions, including Claisen condensation, α-alkylation, and finally, cyclization with a suitable reagent like a monosubstituted hydrazine (B178648) to yield a variably substituted pyrazole (B372694) or isoxazole. This approach highlights the potential of using this compound derivatives in combinatorial chemistry to generate libraries of heterocyclic compounds.

Intermediate in the Construction of Functionalized Aromatic Systems

The structure of this compound serves as an excellent platform for the synthesis of highly substituted and functionalized aromatic systems. The existing functional groups can be chemically transformed or used to direct the introduction of new substituents onto the aromatic ring.

The carboxylic acid group, for example, can be converted into a wide array of other functional groups. This versatility is a key aspect of its utility in divergent synthesis, where a single starting material can be used to produce a variety of structurally distinct molecules. rsc.org While direct examples using this compound are not extensively documented in the provided search results, the principles of using substituted benzoic acids as precursors for more complex aromatic systems are well-established. For instance, related benzoic acid derivatives are used as starting materials in multi-step syntheses to produce polysubstituted benzenes. rsc.org

The general approach involves the strategic modification of the functional groups. The acetyl group can undergo reactions typical of ketones, such as reduction, oxidation, or conversion to an amine. The carboxylic acid can be transformed into esters, amides, or other functionalities. The methyl group can also be functionalized, for example, through halogenation. This multi-pronged reactivity allows for the systematic construction of complex, functionalized aromatic compounds.

Strategies for Divergent Chemical Library Synthesis

Divergent synthesis is a powerful strategy in drug discovery and materials science for creating a large number of compounds from a common core structure. The trifunctional nature of this compound makes it an attractive scaffold for such synthetic strategies.

Although specific library synthesis using this compound is not detailed in the provided search results, the use of structurally related benzoic acids in combinatorial library synthesis is a well-established practice. nih.gov For example, 3-amino-5-hydroxybenzoic acid has been successfully employed as a core structure for the solid-phase synthesis of a non-peptide library of over 2000 compounds. nih.gov In this approach, the benzoic acid group serves as the attachment point to a resin, while the other functional groups (amino and hydroxy) are variably substituted using a split/combine method. nih.gov

This methodology can be conceptually applied to this compound. The carboxylic acid could be anchored to a solid support, and the acetyl group could be used as a handle for a variety of chemical transformations to introduce diversity. This would allow for the rapid generation of a library of compounds with a common core but with diverse peripheral functionalities, which is a key goal of divergent synthesis in the quest for new chemical entities with desired properties.

Mechanistic Studies of Enzyme and Receptor Interactions

Enzyme Inhibition Kinetics and Mechanisms

The interaction of small molecules like 3-Acetyl-5-methylbenzoic acid with enzymes is a cornerstone of pharmacological research. The study of enzyme inhibition kinetics provides a window into how these molecules can modulate biological processes. This involves classifying the type of inhibition and quantifying its potency.

Enzyme inhibitors are broadly classified based on how they interact with the enzyme and the enzyme-substrate complex. These models are distinguishable by their effects on the kinetic parameters, the Michaelis constant (Kₘ), and the maximum velocity (Vₘₐₓ).

Competitive Inhibition: In this model, the inhibitor molecule directly competes with the substrate for binding to the enzyme's active site. wikipedia.org The inhibitor's structure often resembles that of the substrate. This binding is reversible, and its effect can be overcome by increasing the substrate concentration. A competitive inhibitor increases the apparent Kₘ of the enzyme but does not affect the Vₘₐₓ.

Non-Competitive Inhibition: A non-competitive inhibitor binds to an allosteric site, which is a site on the enzyme distinct from the active site. nih.gov This binding alters the enzyme's conformation, reducing its catalytic activity without preventing the substrate from binding. wikipedia.orgnih.gov The inhibitor can bind to both the free enzyme and the enzyme-substrate complex with equal affinity. nih.gov This type of inhibition reduces the Vₘₐₓ but does not change the Kₘ of the enzyme for its substrate.

Uncompetitive Inhibition: This form of inhibition is less common and occurs when the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. wikipedia.orgnih.gov The formation of the enzyme-substrate-inhibitor (ESI) complex is favored at high substrate concentrations. wikipedia.orgnih.gov This mode of inhibition leads to a decrease in both Vₘₐₓ and apparent Kₘ. nih.gov

Mixed Inhibition: This is a type of inhibition where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. wikipedia.org It is viewed as a combination of competitive and uncompetitive inhibition. wikipedia.org Mixed inhibitors typically cause a decrease in Vₘₐₓ and a change (either increase or decrease) in Kₘ.

Table 1: Comparison of Enzyme Inhibition Models

Inhibition Type Binding Site Effect on Kₘ Effect on Vₘₐₓ
Competitive Active Site Increases Unchanged
Non-Competitive Allosteric Site Unchanged Decreases
Uncompetitive Enzyme-Substrate Complex Decreases Decreases
Mixed Allosteric Site Varies Decreases

The potency of an inhibitor is quantified by its inhibition constant (Kᵢ). The Kᵢ represents the concentration of inhibitor required to produce 50% inhibition. It is a measure of the affinity of the inhibitor for the enzyme. A lower Kᵢ value indicates a more potent inhibitor.

The Kᵢ can be determined from the half-maximal inhibitory concentration (IC₅₀), which is the concentration of an inhibitor that reduces the enzyme activity by 50% under specific experimental conditions. The relationship between Kᵢ and IC₅₀ can be described by the Cheng-Prusoff equation, which also considers the substrate concentration and the Kₘ.

Kinetic studies are performed by measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations. nih.gov Graphical methods, such as the Lineweaver-Burk plot, are commonly used to analyze the data and determine the type of inhibition and the Kᵢ value. nih.gov

The chemical structure of this compound, featuring both a carboxylic acid group and a substituted aromatic ring, dictates its potential interactions with enzyme targets.

Carboxylic Acid Group: The carboxylate group is a key functional group in many enzyme inhibitors. It is ionizable and can participate in crucial electrostatic interactions or hydrogen bonds with positively charged amino acid residues (like arginine or lysine) or with the enzyme's backbone amide groups within the active or allosteric site. In the context of metalloenzymes, the carboxylic acid can serve as a zinc-binding moiety, chelating the metal ion essential for catalysis. nih.gov

Aromatic Ring: The benzene (B151609) ring provides a hydrophobic surface that can engage in van der Waals forces, π-π stacking, or hydrophobic interactions with nonpolar regions of the enzyme. The substituents on the ring, in this case, the acetyl and methyl groups, can further influence these interactions and provide additional points of contact, contributing to the binding affinity and selectivity of the compound.

Interrogation of Biochemical Pathways and Cellular Processes at a Molecular Level

Benzoic acid derivatives have been investigated for their ability to inhibit key enzymes involved in critical cellular signaling pathways, such as Protein Tyrosine Phosphatase 1B (PTP1B) and Histone Deacetylases (HDACs).

PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. ingentaconnect.comingentaconnect.com Inhibition of PTP1B is expected to enhance insulin signaling. ingentaconnect.com

While direct kinetic data for this compound is scarce, studies on structurally related benzoic acid derivatives provide valuable insights into the potential inhibitory mechanism. For instance, various acetamidobenzoic acid and oxalyl aryl amino benzoic acid derivatives have been identified as PTP1B inhibitors. ingentaconnect.comingentaconnect.comacs.org

A study on 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid (a methylbenzoic acid derivative) demonstrated good PTP1B inhibitory activity with an IC₅₀ value of 11.17 μM. acs.orgnih.gov Molecular docking studies of this compound revealed that it binds to both the catalytic site and a secondary aryl binding site of PTP1B. acs.orgnih.gov Similarly, docking studies with oxalyl aryl amino benzoic acid derivatives showed that hydrogen bonding interactions with amino acid residues such as Gly220 and Arg221 are important for specificity. ingentaconnect.comingentaconnect.com The lipophilic parts of these molecules were found to interact with a hydrophobic region of the protein, including residues like Met258 and Phe52. ingentaconnect.com

Enzyme kinetic studies on other classes of PTP1B inhibitors, such as lithocholic acid derivatives, have revealed an uncompetitive inhibition mechanism. nih.gov This highlights that inhibitors targeting PTP1B can operate through various kinetic models.

Table 2: Summary of PTP1B Inhibition by Benzoic Acid Derivatives

Compound Class Key Findings IC₅₀ / Kᵢ Interacting Residues
Acetamidobenzoic acid derivatives Binds to catalytic and second aryl binding site. IC₅₀ = 11.17 μM Not specified
Oxalyl aryl amino benzoic acid derivatives Hydrogen bonding and hydrophobic interactions are key for binding. Docking Score: -131.740 Kcal/mol Gly220, Arg221, Met258, Phe52
Lithocholic acid derivatives Exhibits uncompetitive inhibition. Kᵢ = 2.5 and 3.4 μM Not specified

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones and other proteins. nih.gov This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression. nih.gov Aberrant HDAC activity is linked to various diseases, including cancer, making them important therapeutic targets. nih.gov

Carboxylic acids are recognized as a class of HDAC inhibitors. nih.gov These compounds are believed to exert their inhibitory effect through the interaction of the carboxylic acid group with the zinc ion present in the active site of Class I, II, and IV HDACs. nih.gov

Studies on naturally occurring benzoic acid derivatives have shown their potential to act as HDAC inhibitors. nih.gov For example, 2,5-dihydroxybenzoic acid (DHBA) was found to inhibit HDAC activity, leading to the inhibition of cancer cell growth. nih.gov The mechanism involved the induction of reactive oxygen species (ROS) and apoptosis. nih.gov The inhibition of HDACs by such compounds can lead to the hyperacetylation of histones, which relaxes the chromatin structure and allows for the transcription of genes, including tumor suppressor genes. HDAC inhibitors can influence the expression of a significant number of genes, both up-regulating and down-regulating their expression.

The general structure of an HDAC inhibitor typically consists of a metal-binding moiety (like a carboxylic acid), a linker, and a capping group that interacts with the surface of the enzyme. The specificity and potency of inhibition can be modulated by making chemical modifications to these different parts of the molecule.

Mechanistic Studies on Tyrosinase Inhibition and Copper Chelation

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. Its inhibition is a key strategy for targeting hyperpigmentation. The inhibitory mechanism of various compounds against tyrosinase often involves direct interaction with the enzyme's active site or chelation of the essential copper ions.

Competitive Inhibition: The inhibitor competes with the substrate (e.g., L-tyrosine) for binding to the active site of the enzyme.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, causing a conformational change that reduces the enzyme's catalytic efficiency.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

Copper Chelation: Compounds with appropriate functional groups can bind to the copper ions in the tyrosinase active site, rendering the enzyme inactive. The presence of carbonyl and carboxyl groups in this compound suggests a potential for such interactions, though this has not been experimentally verified.

Further research, including enzyme kinetics studies (e.g., Lineweaver-Burk plots) and biophysical techniques (e.g., fluorescence quenching, isothermal titration calorimetry), would be necessary to determine the precise mechanism of tyrosinase inhibition by this compound, if any.

Table 1: Potential Mechanisms of Tyrosinase Inhibition

Inhibition MechanismDescriptionPotential Role of this compound
Competitive Binds to the active site, preventing substrate binding.Plausible, requires structural similarity to substrate.
Non-competitive Binds to an allosteric site, altering enzyme conformation.Possible, dependent on the presence of a suitable binding site.
Mixed Binds to both the free enzyme and the enzyme-substrate complex.A possibility that combines features of competitive and non-competitive inhibition.
Copper Chelation Binds to the copper ions essential for catalytic activity.The carboxyl and acetyl groups could potentially chelate copper.

Mechanistic Studies on MNK Inhibition and Downregulation of Phosphorylated eIF4E

The Mitogen-activated protein kinase (MAPK)-interacting kinases (MNKs) are a family of serine/threonine kinases that phosphorylate the eukaryotic initiation factor 4E (eIF4E). The phosphorylation of eIF4E is a critical regulatory step in protein synthesis and is often dysregulated in various diseases, including cancer.

There is currently no published research specifically investigating the inhibitory effects of this compound on MNK or its impact on the phosphorylation of eIF4E. The established mechanism of MNK inhibition by other small molecules typically involves:

ATP-competitive Inhibition: The inhibitor binds to the ATP-binding pocket of the MNK, preventing the binding of ATP and subsequent phosphorylation of its substrates, including eIF4E.

To ascertain whether this compound acts as an MNK inhibitor, a series of biochemical and cellular assays would be required. These would include in vitro kinase assays to measure the direct inhibition of MNK activity and western blot analysis of cell lysates to assess the levels of phosphorylated eIF4E after treatment with the compound.

Table 2: Investigating Potential MNK/eIF4E Pathway Inhibition

Experimental ApproachPurposeExpected Outcome for an Inhibitor
In Vitro Kinase Assay To measure the direct inhibitory effect on MNK activity.A dose-dependent decrease in the phosphorylation of a model substrate.
Cellular Western Blot To determine the effect on eIF4E phosphorylation in cells.A reduction in the levels of phosphorylated eIF4E (p-eIF4E).
Molecular Docking To predict the binding mode and affinity to the MNK active site.Favorable binding energy and interactions with key residues in the ATP-binding pocket.

Supramolecular Chemistry and Molecular Recognition

Design and Synthesis of Novel Supramolecular Motifs Incorporating Benzoic Acid Scaffolds

The design of novel supramolecular motifs often relies on the predictable interaction patterns of functional groups. Benzoic acid derivatives are particularly valuable in this context. The synthesis of 3-Acetyl-5-methylbenzoic acid itself would likely follow established organic synthesis routes, potentially involving the Friedel-Crafts acylation of 3-methylbenzoic acid or the oxidation of a corresponding toluene (B28343) derivative.

The true innovation in supramolecular chemistry lies in how these molecules are then used to construct larger, ordered structures. The presence of both a carboxylic acid group and a ketone group on the this compound scaffold offers multiple sites for directed intermolecular interactions. This dual functionality allows for the design of complex supramolecular motifs that go beyond the simple dimers typically observed for benzoic acid. For instance, the acetyl group can act as a hydrogen bond acceptor, enabling the formation of more extended or multi-dimensional networks.

Intermolecular Interactions and Self-Assembly Processes

The self-assembly of this compound into ordered supramolecular structures is governed by a variety of non-covalent interactions. The interplay between these forces dictates the final architecture of the molecular assembly.

Hydrogen bonding is a primary driving force for the self-assembly of carboxylic acids. In the case of the closely related 3-acetylbenzoic acid, crystal structure analysis has revealed that the molecules aggregate through centrosymmetric hydrogen-bond pairing of the carboxylic acid groups. nih.govresearchgate.net This interaction leads to the formation of dimers, a common and stable motif for carboxylic acids. It is highly probable that this compound would exhibit similar dimeric structures.

For other substituted benzoic acids, such as 3-acetoxy-2-methylbenzoic acid, similar dimer formations via pairs of O—H⋯O hydrogen bonds are observed, leading to the creation of inversion dimers. researchgate.netnih.gov

Aromatic rings, like the benzene (B151609) ring in this compound, can interact through attractive, non-covalent π-π stacking interactions. These interactions, while weaker than hydrogen bonds, play a crucial role in the stabilization of supramolecular architectures. In the crystal structure of 3-acetylbenzoic acid, the parallel planes of the dimer pairs are offset from each other, suggesting the presence of π-π stacking. nih.gov

Application in Supramolecular Architectures and Materials Science

While direct applications of this compound in materials science are not yet reported, its structural features suggest potential uses in the development of novel supramolecular architectures and materials. The ability to form predictable hydrogen-bonded networks combined with the potential for π-π stacking makes it a candidate for the construction of:

Crystal Engineering: By understanding and controlling the intermolecular interactions, it may be possible to design crystals with specific desired properties, such as particular optical or mechanical characteristics.

Host-Guest Systems: The defined cavities and channels that can be formed in supramolecular networks could be exploited for the encapsulation of guest molecules, leading to applications in sensing, separation, or catalysis.

Functional Materials: The incorporation of this compound into larger supramolecular assemblies or polymers could lead to materials with interesting electronic or photophysical properties.

The study of the self-assembly of benzoic acid derivatives continues to be an active area of research, with the potential for creating new materials with tailored functions.

Future Research Trajectories and Interdisciplinary Perspectives

Advanced Synthetic Methodologies and Catalysis Innovation

The efficient and selective synthesis of 3-Acetyl-5-methylbenzoic acid is paramount for its widespread investigation and potential application. Future research in this area is likely to focus on the development of more sustainable and atom-economical synthetic routes.

One promising avenue is the refinement of Friedel-Crafts acylation of m-toluic acid or its derivatives. organic-chemistry.orgmasterorganicchemistry.comncert.nic.in While a classic method for introducing an acetyl group to an aromatic ring, innovation in catalysis could lead to higher yields and regioselectivity, minimizing the formation of unwanted isomers. organic-chemistry.org The use of solid acid catalysts or novel Lewis acids could offer greener alternatives to traditional catalysts like aluminum chloride, which are often required in stoichiometric amounts and generate significant waste. organic-chemistry.org

Another key strategy involves the oxidation of 3-acetyl-5-methyltoluene . This approach would necessitate the development of highly selective catalytic systems that can oxidize the methyl group to a carboxylic acid without affecting the acetyl group or the aromatic ring. Recent advancements in catalytic oxidation, such as the use of nanostructured bifunctional metallocomplex catalysts, could provide a template for designing such selective transformations. google.com For instance, iridium-based catalysts have shown remarkable activity in the hydrogenation of benzoic acid, and similar principles could be adapted for selective oxidation. rsc.org

Furthermore, methods involving the hydrolysis of a corresponding nitrile , such as 3-acetyl-5-cyanotoluene, present a viable synthetic pathway. chemicalbook.com Research could focus on optimizing the hydrolysis conditions, potentially using enzyme-catalyzed reactions to improve efficiency and reduce the use of harsh reagents.

A summary of potential synthetic strategies is presented in the table below.

Synthetic StrategyPrecursor(s)Potential Innovations
Friedel-Crafts Acylationm-Toluic acid, Acetyl chloride/anhydride (B1165640)Development of reusable solid acid catalysts, novel Lewis acid catalysts for improved regioselectivity. organic-chemistry.org
Oxidation3-Acetyl-5-methyltolueneDesign of selective oxidation catalysts (e.g., nanostructured metal complexes) to target the methyl group. google.com
Nitrile Hydrolysis3-Acetyl-5-cyanotolueneExploration of enzymatic hydrolysis for milder reaction conditions and improved sustainability. chemicalbook.com

Deeper Mechanistic Elucidation of Biochemical Interactions

The biological activities of benzoic acid derivatives are well-documented, with many exhibiting antioxidant, antimicrobial, and even anti-cancer properties. ontosight.ainih.gov Future research should aim to thoroughly investigate the biochemical interactions of this compound to uncover its therapeutic potential.

Initial studies could focus on its antioxidant capacity . The presence of a phenolic-like structure, once metabolized, could enable the compound to scavenge reactive oxygen species (ROS), which are implicated in a variety of diseases. nih.gov In vitro assays, such as the DPPH assay, could provide a preliminary assessment of its antioxidant potential. nih.gov

Furthermore, the structural motifs of this compound suggest potential interactions with various enzymes. Aromatic keto acids are known to interact with aminotransferases and other enzymes involved in amino acid metabolism. nih.gov Investigating the inhibitory or modulatory effects of this compound on key enzymes could reveal novel therapeutic targets. For example, some benzoic acid derivatives have been studied as inhibitors of enzymes like cyclooxygenase (COX). nih.gov

The interaction of this compound with biological membranes is another area ripe for exploration. The lipophilicity imparted by the methyl and acetyl groups, combined with the hydrophilic carboxylic acid, suggests that it may partition into and potentially disrupt cell membranes, a mechanism relevant to antimicrobial activity.

Innovations in Supramolecular Design and Functional Materials

The ability of benzoic acids to form robust hydrogen-bonded dimers is a fundamental principle in supramolecular chemistry. acs.orgresearchgate.net This predictable self-assembly can be harnessed to construct novel supramolecular architectures and functional materials.

Future research could explore the use of this compound as a building block for cocrystals . nih.govacs.orgresearchgate.netfigshare.com By co-crystallizing it with other molecules, particularly active pharmaceutical ingredients (APIs), it may be possible to modify the physicochemical properties of the API, such as solubility and bioavailability. nih.gov The acetyl group offers an additional site for intermolecular interactions, potentially leading to the formation of unique and stable cocrystal structures.

The self-assembly of this compound in solution and at interfaces could also be investigated for the development of functional materials . For instance, its assembly into higher-order structures could be exploited for the creation of gels, liquid crystals, or thin films with specific optical or electronic properties. researchgate.net The combination of the aromatic ring, the keto group, and the carboxylic acid provides a rich platform for tuning these properties through chemical modification.

Aromatic keto acids, in a broader sense, are also precursors for the synthesis of complex heterocyclic compounds like fused isoxazolines, which are of pharmacological interest. rsc.org This opens up possibilities for using this compound as a synthon in the creation of novel material building blocks.

Integration of Advanced Computational and Experimental Approaches

A synergistic approach combining computational modeling and experimental validation will be crucial for accelerating the discovery and development of applications for this compound.

Computational studies , employing methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, can provide valuable insights into the molecule's properties and behavior. ucl.ac.ukmdpi.comacs.orgbohrium.com These methods can be used to:

Predict the gas-phase acidity and pKa values, which are crucial for understanding its behavior in biological systems. mdpi.comresearchgate.net

Analyze the self-association behavior in different solvents, predicting the formation of dimers and other aggregates. ucl.ac.ukacs.orgbohrium.com

Simulate interactions with biological targets, such as enzymes or receptors, to guide the design of biochemical experiments.

Model the formation and properties of supramolecular assemblies and cocrystals. ucl.ac.ukacs.orgbohrium.com

Experimental techniques will be essential to validate the computational predictions and to fully characterize the compound. Key experimental approaches include:

Spectroscopic methods , such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm the molecular structure and to study intermolecular interactions in solution and in the solid state. ucl.ac.ukacs.orgbohrium.com

X-ray crystallography to determine the precise three-dimensional structure of the molecule and its packing in crystals and cocrystals. nih.govacs.org

Thermal analysis techniques , like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), to characterize the thermal stability and phase behavior of the compound and its derivatives. nih.gov

The table below summarizes the integration of these approaches.

Research AreaComputational ApproachesExperimental Techniques
Synthesis Reaction mechanism and catalyst design simulations.Method development, yield optimization, product characterization (NMR, MS).
Biochemical Interactions Molecular docking, QM/MM simulations of enzyme-ligand binding.In vitro enzyme assays, cell-based assays, antioxidant activity tests.
Supramolecular Chemistry MD simulations of self-assembly, prediction of cocrystal structures.X-ray crystallography, spectroscopy (FTIR, NMR), thermal analysis (DSC, TGA). nih.govacs.orgucl.ac.ukacs.orgbohrium.com

By systematically applying these advanced research methodologies, the scientific community can unlock the full potential of this compound, paving the way for innovations in medicine, materials science, and beyond.

Q & A

Q. What role does this compound play in environmental chemistry for contaminant remediation?

  • Methodological Answer : Functionalized adsorbents incorporating this compound are effective for heavy metal sequestration. Batch adsorption studies (pH 5–7, 25°C) measure uptake capacities, while X-ray Photoelectron Spectroscopy (XPS) confirms binding mechanisms (e.g., chelation vs. ion exchange) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.